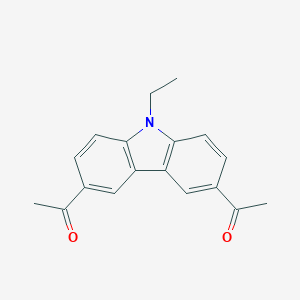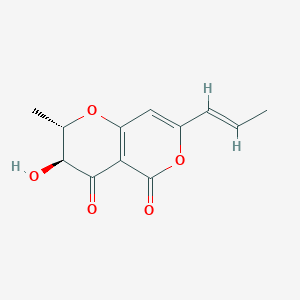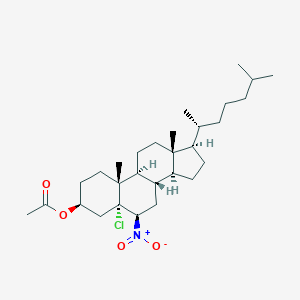
2-Hydroxyimino-N-p-tolyl-acetamide
Übersicht
Beschreibung
2-Hydroxyimino-N-p-tolyl-acetamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxyimino group and a p-tolyl group attached to an acetamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with glyoxylic acid, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyimino-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-N-p-tolyl-acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-N-p-tolyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . Pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyimino-N-m-tolyl-acetamide: Similar in structure but with a different position of the methyl group on the aromatic ring.
2-Hydroxyimino-N-o-tolyl-acetamide: Another isomer with the methyl group in the ortho position.
Uniqueness
2-Hydroxyimino-N-p-tolyl-acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
1132-40-7 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
InChI-Schlüssel |
AEWRKRLVPROQRN-POHAHGRESA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)/C=N\O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
Key on ui other cas no. |
1132-40-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide](/img/structure/B73260.png)





